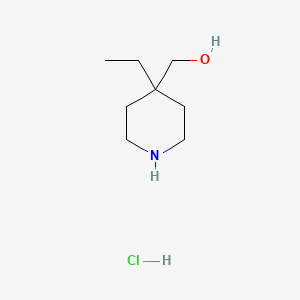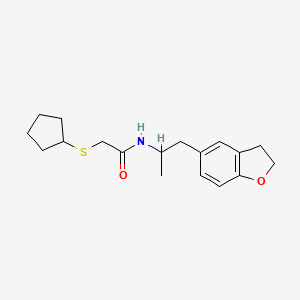![molecular formula C16H19N3O5S2 B2671395 2,3-dimethoxy-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide CAS No. 1396784-14-7](/img/structure/B2671395.png)
2,3-dimethoxy-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-dimethoxy-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C16H19N3O5S2 and its molecular weight is 397.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Antiviral Activities
The compound has been investigated for its potential antimalarial activity. Studies on N-(phenylsulfonyl)acetamide derivatives, which share a structural similarity with the specified compound, have shown significant in vitro antimalarial activity. These compounds exhibit cytotoxicity at certain concentrations and have demonstrated excellent selectivity indices due to the presence of quinoxaline moiety attached to the sulfonamide ring system. Theoretical calculations and molecular docking studies further support their potential against Plasmepsin-1 and Plasmepsin-2, key enzymes in the malarial parasite. Additionally, docking studies on SARS-CoV-2's main protease and Spike Glycoprotein suggest potential antiviral activity against COVID-19 (Fahim & Ismael, 2021).
Synthetic Methodology and Green Chemistry
Another aspect of research involves the synthesis of derivatives related to the specified chemical, emphasizing the importance of green chemistry principles. For example, the modified synthesis of certain pyridine derivatives highlights advancements in reaction conditions that reduce waste and improve yield, demonstrating the compound's role in developing more environmentally sustainable chemical processes (Gilbile et al., 2017).
Heterocyclic Chemistry and Drug Development
Research into the compound's derivatives has led to the synthesis of various heterocyclic compounds, showcasing the versatility of these molecules in drug development. The creation of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives indicates the compound's potential in synthesizing new therapeutic agents with possible antimicrobial and antifungal properties (Darweesh et al., 2016).
Environmental Degradation Studies
The compound and its derivatives have also been studied for their environmental degradation under simulated conditions, such as in flooded rice field soils. Understanding the degradation pathways and half-lives of these compounds is crucial for assessing their environmental impact and safety (Jabusch & Tjeerdema, 2006).
properties
IUPAC Name |
2,3-dimethoxy-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-23-12-6-4-5-10(14(12)24-2)15(20)18-16-17-11-7-8-19(26(3,21)22)9-13(11)25-16/h4-6H,7-9H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLXOYAHMXTICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


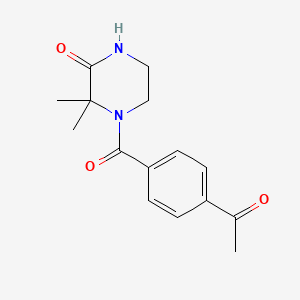
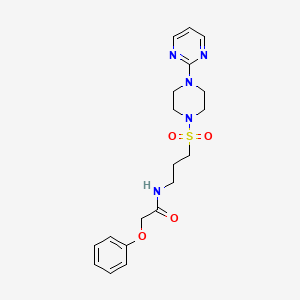
![2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile](/img/structure/B2671322.png)

![N-[4-(Nonafluorobutoxy)phenyl]pyridine-4-carboxamide--hydrogen chloride (1/1)](/img/structure/B2671326.png)
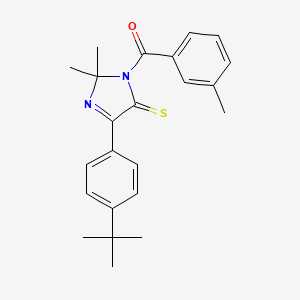
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2671328.png)
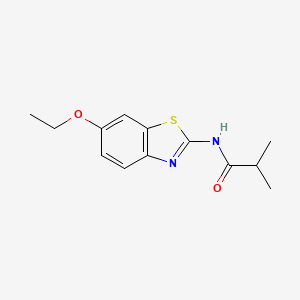
![8-Methoxypyrimido[4,5-b]quinolin-2-amine](/img/structure/B2671331.png)
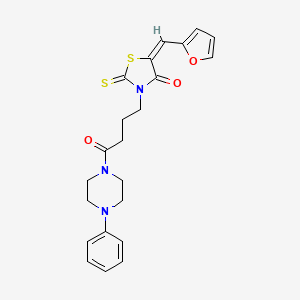
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2671333.png)
